Aminohexylgeldanamycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

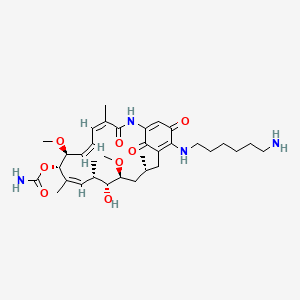

C34H52N4O8 |

|---|---|

Poids moléculaire |

644.8 g/mol |

Nom IUPAC |

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C34H52N4O8/c1-20-16-24-29(37-15-10-8-7-9-14-35)26(39)19-25(31(24)41)38-33(42)21(2)12-11-13-27(44-5)32(46-34(36)43)23(4)18-22(3)30(40)28(17-20)45-6/h11-13,18-20,22,27-28,30,32,37,40H,7-10,14-17,35H2,1-6H3,(H2,36,43)(H,38,42)/b13-11-,21-12-,23-18-/t20-,22+,27+,28+,30-,32+/m1/s1 |

Clé InChI |

FEKZHEHNADINKB-FXLBXMSPSA-N |

SMILES isomérique |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)\C)OC)OC(=O)N)/C)C)O)OC |

SMILES canonique |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)C)OC)OC(=O)N)C)C)O)OC |

Origine du produit |

United States |

Foundational & Exploratory

Aminohexylgeldanamycin: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Aminohexylgeldanamycin (AH-GA), a semi-synthetic derivative of the benzoquinone ansamycin antibiotic, geldanamycin. As a potent inhibitor of Heat Shock Protein 90 (Hsp90), AH-GA represents a valuable tool for cancer research and a platform for the development of targeted therapeutics. This document details its interaction with Hsp90, the downstream consequences on oncogenic signaling pathways, quantitative efficacy data, and the experimental protocols used for its characterization.

Core Mechanism of Action: Hsp90 Inhibition

This compound's primary mechanism of action is the potent and specific inhibition of Heat Shock Protein 90 (Hsp90), an ATP-dependent molecular chaperone.[1][2] Hsp90 is critical for the conformational stability, maturation, and function of a wide array of "client" proteins, many of which are essential for cancer cell growth, proliferation, and survival.[3][4] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, making it a compelling therapeutic target.[3][5]

The inhibitory process involves several key steps:

-

Binding to the N-terminal ATP Pocket: Like its parent compound, AH-GA competitively binds to the highly conserved ATP/ADP-binding pocket located in the N-terminal domain (NTD) of Hsp90.[3][6][7] This binding action physically obstructs the binding of ATP, which is essential for the chaperone's function.[1][2]

-

Inhibition of ATPase Activity: The binding of AH-GA inhibits the intrinsic ATPase activity of Hsp90. This enzymatic function is the engine of the chaperone cycle, driving the conformational changes necessary to process client proteins.[1][6]

-

Disruption of the Chaperone Cycle: By locking Hsp90 in a non-functional conformation, AH-GA stalls the chaperone cycle. This prevents the proper folding and maturation of newly synthesized or destabilized client proteins.[6][8]

-

Client Protein Destabilization and Degradation: Hsp90 client proteins that are unable to achieve their mature, stable conformation are recognized by the cellular quality control machinery. They are subsequently targeted by E3 ubiquitin ligases, such as the Carboxy-terminus of Hsp70 Interacting Protein (CHIP), leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][4][6]

This mechanism results in the simultaneous depletion of multiple key oncoproteins, providing a multi-pronged attack on the complex signaling networks that drive tumorigenesis.[1][9]

Downstream Cellular Effects and Signaling Pathways

By promoting the degradation of its client proteins, this compound disrupts numerous oncogenic signaling pathways that are fundamental to cancer cell biology.

Key Hsp90 Client Proteins: Hsp90 stabilizes a broad range of proteins critical for malignant transformation. Key examples include:

-

Receptor Tyrosine Kinases: EGFR, HER2 (ErbB2), MET, VEGFR[2][3]

-

Signaling Kinases: AKT, RAF-1, BRAF, CDK4/6, MEK, ERK[2][10][11]

-

Transcription Factors: HIF-1α, STAT3, mutant p53[2]

Disruption of Major Signaling Pathways: The degradation of the aforementioned client proteins leads to the simultaneous shutdown of critical survival pathways:

-

PI3K/Akt/mTOR Pathway: Akt is a crucial client protein of Hsp90. Its degradation by AH-GA treatment blocks downstream signaling, inhibiting cell survival and proliferation.[3][13]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Raf-1 is another key Hsp90 client. Its depletion disrupts the MAPK cascade, which is vital for cell growth and division.[3][8]

-

Angiogenesis: Hsp90 inhibition leads to the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and VEGF Receptor-2 (VEGFR-2), two key mediators of angiogenesis. This dual action reduces the production of pro-angiogenic signals by tumor cells and blocks the response of endothelial cells.[2][13]

The cumulative effect of disrupting these pathways is the induction of cell cycle arrest, apoptosis, and the inhibition of tumor growth and metastasis.[3][7][14]

Quantitative Data Summary

While extensive quantitative data specifically for unconjugated this compound is limited in the public domain, its performance can be inferred from its parent compound, geldanamycin, and other well-studied C17-substituted analogs like 17-AAG.[2][9] The aminohexyl linker is primarily introduced to facilitate conjugation, while the core benzoquinone structure dictates Hsp90 binding.[1][15]

Table 1: Hsp90 Binding Affinity of Geldanamycin and Analogs Note: Binding affinity is often time-dependent, with longer incubation leading to tighter binding (lower Kd).[16]

| Compound | Hsp90 Isoform | Binding Affinity (Kd) | Method | Reference |

| Geldanamycin | Hsp90α | ~10 nM | Not Specified | [9] |

| BODIPY-GA (Fluorescent Analog) | Hsp90α | 10 nM | Fluorescence | [16] |

| 17-AAG | Hsp90α (N-terminal domain) | 0.4 +/- 0.1 µM | Filter Binding Assay | [17] |

Table 2: Illustrative Cytotoxicity (IC50) of Geldanamycin Derivatives in Cancer Cell Lines Note: IC50 values vary significantly based on the cell line, exposure time, and specific derivative.

| Compound | Cell Line (Cancer Type) | Incubation Time (h) | IC50 | Reference |

| 17-AAG | NCI-H460 (Lung) | 72 | 50-500 nM | [18] |

| 17-AAG | LNCaP (Prostate) | Not Specified | 25-45 nM | [18] |

| DMAG | Chronic Lymphocytic Leukemia | Not Specified | Potent (See Ref.) | [5] |

| CDG | MCF-7 (Breast) | 48 | 13.6-67.4 µg/mL | [11] |

| CDG | HepG2 (Liver) | 48 | 13.6-67.4 µg/mL | [11] |

| *CDG: 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin, a related derivative. |

Experimental Protocols

The following protocols are standard methodologies used to characterize the mechanism of action and efficacy of Hsp90 inhibitors like this compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC50).[2][5]

-

Materials:

-

Cancer cell line of interest and complete culture medium.

-

This compound (AH-GA) stock solution (e.g., 10 mM in DMSO).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[2]

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[5]

-

Compound Treatment: Prepare serial dilutions of AH-GA in culture medium. Replace the existing medium with 100 µL of the AH-GA dilutions. Include vehicle-only (DMSO) controls.[5][18]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][5]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]

-

Protocol 2: Hsp90 Client Protein Degradation (Western Blot)

This protocol assesses the effect of AH-GA on the protein levels of specific Hsp90 clients.[2][10]

-

Materials:

-

Cancer cells treated with AH-GA.

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.[2][10]

-

BCA protein assay kit.

-

SDS-PAGE gels, electrophoresis and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-HER2, anti-Hsp70).[2][10]

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH).[10]

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).[2]

-

Imaging system.

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Treat with various concentrations of AH-GA for a specified time (e.g., 24 hours).[10][18]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.[2][18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[8][10]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][18]

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[10]

-

Analysis: Quantify band intensities and normalize to the loading control to determine the extent of client protein degradation. An increase in Hsp70 can serve as a biomarker for Hsp90 inhibition.[2]

-

Protocol 3: Hsp90 Binding Affinity (Competitive Fluorescence Polarization Assay)

This biochemical assay measures the ability of a test compound to compete with a fluorescently labeled probe for binding to Hsp90, allowing for the calculation of IC50 or Ki values.[10][15]

-

Materials:

-

Purified recombinant human Hsp90α.

-

Assay Buffer: e.g., 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT.[15]

-

Fluorescently labeled geldanamycin probe (e.g., BODIPY-GA).[15]

-

This compound test compound.

-

Black, low-volume 384-well or 96-well plates.

-

Microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the AH-GA test compound in assay buffer. Prepare a working solution of Hsp90α (e.g., 30 nM) and the fluorescent probe (e.g., 5 nM) in assay buffer.[10]

-

Assay Plate Setup: In a black microplate, add the Hsp90α solution to each well.

-

Compound Addition: Add the AH-GA dilutions to the respective wells. Include controls for no inhibition (probe + Hsp90) and background (probe only).

-

Probe Addition: Add the fluorescently labeled geldanamycin probe to all wells.

-

Incubation: Incubate the plate at room temperature for 2-3 hours, protected from light.[10]

-

Measurement: Measure the fluorescence polarization (mP) of each well using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each AH-GA concentration and plot against the logarithm of the concentration to determine the IC50 value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. [Anticancer effect of 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin: in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. benchchem.com [benchchem.com]

- 14. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Synthesis of Aminohexylgeldanamycin from Geldanamycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 17-(6-aminohexyl)amino-17-demethoxygeldanamycin, a crucial derivative of the Hsp90 inhibitor geldanamycin. This guide details the synthetic methodology, quantitative biological data, and experimental protocols relevant to the research and development of this compound and its analogues.

Introduction

Geldanamycin is a naturally occurring benzoquinone ansamycin that inhibits the function of Heat Shock Protein 90 (Hsp90) by binding to its N-terminal ATP-binding pocket. This inhibition leads to the proteasomal degradation of a wide range of Hsp90 client proteins, many of which are key oncoproteins involved in tumor cell proliferation and survival. However, the clinical utility of geldanamycin is limited by its poor water solubility and hepatotoxicity.

To overcome these limitations, derivatives of geldanamycin have been synthesized, with modifications at the 17-position of the ansa-macrocycle being a primary focus. The introduction of an aminohexyl group at this position to create 17-(6-aminohexyl)amino-17-demethoxygeldanamycin not only improves pharmacological properties but also provides a versatile linker for conjugation to drug delivery systems, antibodies, or imaging agents.

Synthesis of 17-(6-aminohexyl)amino-17-demethoxygeldanamycin

The synthesis is a two-step process involving the initial protection of a diamine linker, followed by its reaction with geldanamycin and subsequent deprotection.

Experimental Protocols

Step 1: Synthesis of mono-Boc-protected 1,6-diaminohexane

This initial step protects one of the amino groups of 1,6-diaminohexane to prevent unwanted side reactions.

-

Materials:

-

1,6-diaminohexane

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a cooled (0°C) and continuously stirred solution of 1,6-diaminohexane (2.0 equivalents) in ethanol (30 ml per gram of diamine), add di-tert-butyl dicarbonate (1.1 equivalents) in small portions.

-

Allow the solution to warm to room temperature and stir overnight.

-

Extract the reaction mixture with dichloromethane (3 x 75 ml).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the mono-Boc-protected 1,6-diaminohexane.

-

If necessary, the crude product can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of 17-(6-tert-butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin

This step involves the nucleophilic substitution of the 17-methoxy group of geldanamycin with the protected diamine.

-

Materials:

-

Geldanamycin

-

mono-Boc-protected 1,6-diaminohexane

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve geldanamycin in a suitable solvent such as chloroform or dichloromethane.

-

Add an excess (typically 3-5 equivalents) of the mono-Boc-protected 1,6-diaminohexane to the solution.[1]

-

Stir the reaction mixture at room temperature for 24-48 hours.[2]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the desired 17-(6-tert-butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin.[2]

-

Step 3: Deprotection to Yield 17-(6-aminohexyl)amino-17-demethoxygeldanamycin

The final step removes the Boc protecting group to yield the target compound.

-

Materials:

-

17-(6-tert-butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

Dissolve the purified 17-(6-tert-butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin in a minimal amount of dichloromethane.[2]

-

Add an excess of trifluoroacetic acid dropwise at 0°C.[2]

-

Stir the reaction mixture at room temperature for 1-2 hours until deprotection is complete, as monitored by TLC.[2]

-

Remove the solvent and excess TFA under reduced pressure.[2]

-

Purify the final product by preparative high-performance liquid chromatography (HPLC).[2]

-

Experimental Workflow

Quantitative Data

The following tables summarize key quantitative data for geldanamycin and its derivatives.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Geldanamycin | C₂₉H₄₀N₂O₉ | 560.64 |

| 17-AAG | C₃₁H₄₃N₃O₈ | 585.69[3] |

| 17-DMAG | C₃₂H₄₈N₄O₈ | 616.75 |

| This compound | C₃₄H₅₂N₄O₈ | 644.80[4] |

Table 2: In Vitro Activity of Geldanamycin Derivatives

| Compound | Cell Line | Cell Type | IC₅₀ (nM) |

| 17-AAG | SKBr3 | Breast Cancer | 70[5] |

| 17-AAG | JIMT-1 | Breast Cancer | 10[5] |

| 17-AAG | MCF-7 | Breast Cancer | <2000[6] |

| 17-DMAG | SKBr3 | Breast Cancer | <2000[6] |

| 17-DMAG | MCF-7 | Breast Cancer | <2000[6] |

| 17-DMAG | LNCaP | Prostate Cancer | 5-50 |

| Geldanamycin | U266 | Myeloma | 10[7] |

| 17-AAG | U266 | Myeloma | 100[7] |

| 17-DMAG | U266 | Myeloma | 100[7] |

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Mechanism of Action: Hsp90 Inhibition

This compound, like its parent compound, exerts its biological effects by inhibiting Hsp90. Hsp90 is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer progression.

The inhibition of Hsp90 by this compound disrupts the chaperone's ATP-dependent cycle, leading to the misfolding, ubiquitination, and subsequent degradation of client proteins by the proteasome. This results in the simultaneous disruption of multiple oncogenic signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Hsp90 Signaling Pathway

References

- 1. warwick.ac.uk [warwick.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. compoundchem.com [compoundchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and biological evaluation of 17-arylmethylamine-17-demethoxygeldanamycin derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminohexylgeldanamycin as an HSP90 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat Shock Protein 90 (HSP90) is a crucial molecular chaperone responsible for the conformational maturation and stability of a multitude of client proteins, many of which are integral to cancer cell signaling, proliferation, and survival.[1] Its inhibition presents a promising therapeutic strategy for cancer. Aminohexylgeldanamycin (AH-GA), a semi-synthetic derivative of the natural product geldanamycin, is a potent HSP90 inhibitor.[2] By binding to the N-terminal ATP-binding pocket of HSP90, AH-GA disrupts the chaperone's function, leading to the degradation of oncogenic client proteins and the simultaneous inhibition of multiple signaling pathways.[3][4] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of its impact on key cellular pathways.

Introduction: HSP90 as a Therapeutic Target

Heat Shock Protein 90 is a highly conserved and abundant molecular chaperone that plays a pivotal role in maintaining cellular proteostasis.[1] It facilitates the proper folding, stabilization, and activation of a diverse set of "client" proteins, many of which are key components of signal transduction pathways that are frequently dysregulated in cancer.[5] These client proteins include transcription factors, steroid hormone receptors, and a multitude of protein kinases.[1][6] In cancerous cells, HSP90 is often overexpressed and exists in a high-affinity, activated state, making it a compelling target for anti-cancer drug development.[1]

Geldanamycin, a natural benzoquinone ansamycin, was one of the first identified HSP90 inhibitors.[3] However, its clinical development has been hindered by poor water solubility and hepatotoxicity.[3][7] this compound was synthesized to improve upon these pharmacological properties. The addition of an aminohexyl linker at the C17 position serves as a functional handle for conjugation to drug delivery systems, aiming to enhance solubility and tumor targeting while potentially reducing systemic toxicity.[2][7]

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATPase activity of HSP90.[2][8] Like its parent compound, AH-GA binds to the N-terminal ATP-binding pocket of HSP90.[4] This binding event prevents the conformational changes required for the chaperone's activity, disrupting the HSP90-client protein complex.[3][9] This leads to the ubiquitination and subsequent proteasomal degradation of the client protein.[5][10] The targeted degradation of oncoproteins, such as Akt, Raf-1, and HER2, makes HSP90 inhibition an attractive therapeutic strategy.[4][6]

Quantitative Data

While specific binding affinity data for this compound is not abundant in publicly available literature, its efficacy can be inferred from its structural similarity to geldanamycin and its derivatives.[7][8] The cytotoxic effects of these compounds are typically evaluated across various cancer cell lines.

Table 1: Cytotoxicity of Geldanamycin and its Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Geldanamycin Derivative (2) | MCF-7 | Breast Carcinoma | 105.62 | [3][11] |

| Geldanamycin Derivative (3) | MCF-7 | Breast Carcinoma | 82.50 | [3][11] |

| Geldanamycin Derivative (2) | HepG2 | Hepatocellular Carcinoma | 124.57 | [3][11] |

| Geldanamycin Derivative (3) | HepG2 | Hepatocellular Carcinoma | 114.35 | [3][11] |

Note: The specific structures of derivatives 2 and 3 can be found in the cited literature. The data demonstrates that synthetic modifications to the geldanamycin scaffold can significantly alter cytotoxic potency.[3]

Table 2: IC50 Values for Geldanamycin Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Range (µM) | Reference |

| Hsp90 Inhibitor | H1650 | Non-Small Cell Lung Cancer | 1.258 - 6.555 | [12] |

| Hsp90 Inhibitor | HCC827 | Non-Small Cell Lung Cancer | 26.255 - 87.733 | [12] |

| Hsp90 Inhibitor | H2009 | Non-Small Cell Lung Cancer | 26.255 - 87.733 | [12] |

| Hsp90 Inhibitor | Calu-3 | Non-Small Cell Lung Cancer | 26.255 - 87.733 | [12] |

Note: IC50 values can be influenced by the specific assay conditions and should be determined empirically for your experimental system.[4]

Downstream Effects on Signaling Pathways

The inhibition of HSP90 by this compound triggers the degradation of a multitude of client proteins, thereby disrupting several signaling pathways crucial for cancer cell survival and proliferation.[5] This multi-target effect is a unique advantage of HSP90 inhibitors.[3]

Key client proteins and affected pathways include:

-

Protein Kinases : Raf-1, Akt, Cdk4, and HER2 (ErbB2) are destabilized, leading to the shutdown of critical pro-survival and proliferative pathways like the MAPK/ERK and PI3K/Akt pathways.[1][3][6]

-

Transcription Factors : HSF1, the transcription factor for the heat shock response, is released from HSP90 inhibition, leading to the upregulation of heat shock proteins like Hsp70.[3] Other clients include mutant p53 and HIF-1α.[3][6]

-

Cell Cycle Regulation : Degradation of cell cycle regulators like Cdk4 can lead to cell cycle arrest.[3][6]

Experimental Protocols

Evaluating the efficacy and mechanism of an HSP90 inhibitor like AH-GA involves a series of biochemical and cell-based assays.

HSP90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by HSP90 and its inhibition by AH-GA. A common method is the pyruvate kinase/lactate dehydrogenase linked assay.[13]

-

Principle : The production of ADP from ATP hydrolysis is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

-

Reagents :

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2.

-

Recombinant human HSP90.

-

ATP solution.

-

Coupling enzymes: Pyruvate kinase and lactate dehydrogenase.

-

Substrates: Phosphoenolpyruvate and NADH.

-

This compound stock solution (in DMSO).

-

-

Procedure :

-

Prepare a reaction mixture containing assay buffer, coupling enzymes, substrates, and HSP90.

-

Add varying concentrations of AH-GA or vehicle control (DMSO) to the reaction mixture and incubate.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the rate of ATP hydrolysis and determine the IC50 of AH-GA.

-

Western Blot Analysis of Client Protein Degradation

This protocol is used to confirm the mechanism of action of AH-GA by observing the degradation of HSP90 client proteins.[9][10]

-

Materials :

-

Cancer cell line of interest.

-

Complete growth medium.

-

This compound stock solution (in DMSO).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-HER2, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure :

-

Cell Treatment : Seed cells and allow them to adhere overnight. Treat cells with desired concentrations of AH-GA and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer.[9]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[10]

-

Sample Preparation and SDS-PAGE : Normalize protein concentrations, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[9][10]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3][10]

-

Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.[3][10]

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C.[3][10]

-

Secondary Antibody Incubation : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection : Wash the membrane, add ECL substrate, and capture the chemiluminescent signal.[10]

-

Analysis : Quantify band intensities and normalize to the loading control.[10]

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on a chosen cell line.[4][14]

-

Principle : The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan.[14]

-

Materials :

-

Cancer cell line of interest.

-

96-well cell culture plates.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO (for solubilizing formazan crystals).

-

Microplate reader.

-

-

Procedure :

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12][14]

-

Compound Treatment : Prepare serial dilutions of AH-GA. Treat the cells with different concentrations and include a vehicle control. Incubate for 24, 48, or 72 hours.[14]

-

MTT Addition : Add MTT solution to each well and incubate for 1-4 hours, allowing formazan crystals to form.[12][14]

-

Formazan Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[4][14]

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]

-

Conclusion

This compound is a potent HSP90 inhibitor that demonstrates significant anti-cancer potential by inducing the degradation of numerous oncogenic client proteins.[1][10] This leads to the simultaneous disruption of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cancer cell survival and proliferation.[1] The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of AH-GA and other HSP90 inhibitors. The ability to target multiple oncogenic pathways at once makes HSP90 inhibition a highly attractive strategy in the ongoing development of more effective cancer therapies.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. japsonline.com [japsonline.com]

- 12. benchchem.com [benchchem.com]

- 13. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure and Chemical Properties of Aminohexylgeldanamycin

This compound (AHGDM) is a pivotal semi-synthetic derivative of the natural product geldanamycin, an ansamycin antibiotic. As a potent inhibitor of Heat Shock Protein 90 (Hsp90), AHGDM has garnered significant interest in oncology research. Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.[1][2][3] The development of geldanamycin analogues like AHGDM aims to improve upon the parent compound's pharmacological profile, particularly its poor water solubility and hepatotoxicity, which have hindered its clinical application.[3][4][5]

The key structural modification in this compound is the introduction of a 6-aminohexylamine linker at the C17 position of the geldanamycin scaffold. This is achieved by the nucleophilic substitution of the C17-methoxy group.[1] This modification not only serves to improve hydrophilicity but also provides a crucial functional handle for conjugation to drug delivery systems, such as polymers, to enhance tumor targeting and reduce systemic toxicity.[1][6]

Structure and Chemical Identity

The core of AHGDM is the benzoquinone ansamycin structure, which is essential for its binding to Hsp90.[1] The appended aminohexyl chain provides a primary amine for further chemical modifications.

-

IUPAC Name: [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate[1][7]

-

Synonyms: AHGDM, Geldanamycin, 17-[(6-aminohexyl)amino]-17-demethoxy-[1]

Data Presentation: Physicochemical Properties

The following table summarizes the key chemical and physical properties of this compound, which are critical for its formulation and behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₃₄H₅₂N₄O₈ | [1][7] |

| Molecular Weight | 644.8 g/mol | [1][7] |

| Monoisotopic Mass | 644.37851463 Da | [7] |

| XLogP3 | 2.5 | [7] |

| Hydrogen Bond Donor Count | 6 | [8] |

| Hydrogen Bond Acceptor Count | 10 | [8] |

| Rotatable Bond Count | 11 | [8] |

| Topological Polar Surface Area | 192 Ų | [7] |

| Complexity | 1250 | [7][8] |

Mechanism of Action: Hsp90 Inhibition

This compound exerts its potent anticancer effects by inhibiting the ATPase activity of Hsp90.[4][9] Hsp90 is a critical molecular chaperone that exists as a dimer and utilizes an ATP-dependent cycle to facilitate the proper folding, stability, and activation of a wide array of "client" proteins.[5][9] In cancer cells, many of these client proteins are mutated or overexpressed oncoproteins essential for tumor growth and survival.[1][10]

The mechanism of inhibition involves several key steps:

-

Binding to the N-terminal Domain: AHGDM, like its parent compound, binds to the N-terminal ATP-binding pocket of Hsp90.[4][9][11]

-

Inhibition of ATPase Activity: This binding competitively inhibits the hydrolysis of ATP, which is an essential step for the chaperone's function.[1][5][9]

-

Client Protein Destabilization: The disruption of the Hsp90 chaperone cycle leads to the misfolding and destabilization of its client proteins.[1][12]

-

Proteasomal Degradation: These destabilized client proteins are subsequently targeted for degradation by the ubiquitin-proteasome pathway.[1][2][9]

By inducing the degradation of multiple oncoproteins simultaneously, Hsp90 inhibitors like AHGDM disrupt several key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[2][12]

Downstream Effects on Oncogenic Signaling

The inhibition of Hsp90 by this compound results in the degradation of numerous key oncoproteins. This leads to the simultaneous disruption of multiple signaling pathways critical for cancer cell survival and proliferation.[2]

-

PI3K/Akt Pathway: Hsp90 is essential for the stability of Akt, a key kinase in this survival pathway. AHGDM-mediated degradation of Akt inhibits downstream signaling that promotes cell survival and proliferation.[2]

-

MAPK Pathway: The stability of key components of the MAPK pathway, such as Raf-1, is dependent on Hsp90. Inhibition by AHGDM leads to Raf-1 degradation, thereby blocking this critical proliferation pathway.[2][13]

-

Receptor Tyrosine Kinases: Many receptor tyrosine kinases, including HER2/ErbB2 and VEGFR-2, are Hsp90 client proteins.[2][14] Their degradation by AHGDM treatment can halt tumor growth and inhibit angiogenesis.[14]

Experimental Protocols

Reproducible and well-documented methodologies are essential for the study of Hsp90 inhibitors. The following sections detail key experimental protocols.

Synthesis of 17-(6-aminohexyl)amino-17-demethoxygeldanamycin

While specific, detailed synthesis protocols for this compound can be proprietary, a general and widely adopted method for creating 17-amino-substituted geldanamycin analogues involves the nucleophilic substitution of the 17-methoxy group.[3][4]

Materials:

-

Geldanamycin

-

1,6-Hexanediamine (or mono-Boc-protected 1,6-diaminohexane for controlled reaction)

-

Dry chloroform or dichloromethane

-

Trifluoroacetic acid (TFA) (if using Boc protection)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., methanol, dichloromethane)

-

Preparative HPLC system

Procedure:

-

Reaction Setup: Dissolve geldanamycin in a suitable dry solvent like chloroform or dichloromethane under an inert atmosphere.[4]

-

Nucleophilic Substitution: Add a molar excess (typically 3-5 equivalents) of 1,6-hexanediamine to the solution.[3] To avoid potential side reactions, using mono-Boc-protected 1,6-diaminohexane is often preferred.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[4]

-

Purification (Boc-protected intermediate): Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane to isolate the desired 17-(6-tert-butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin.[4]

-

Deprotection (if applicable): Dissolve the purified Boc-protected intermediate in a minimal amount of dichloromethane. Add an excess of trifluoroacetic acid (TFA) dropwise at 0°C. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).[4]

-

Final Purification: Remove the solvent and excess TFA under reduced pressure. Purify the final product, 17-(6-aminohexyl)amino-17-demethoxygeldanamycin, by preparative high-performance liquid chromatography (HPLC).[4]

-

Characterization: Confirm the identity and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[4]

Western Blot Analysis of Hsp90 Client Protein Degradation

This assay is used to quantify the levels of specific Hsp90 client proteins in cells following treatment with an inhibitor.[12]

Procedure:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method, such as the BCA assay.

-

Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[4]

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[4]

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4]

-

Incubate the membrane with a primary antibody specific for the Hsp90 client protein of interest (e.g., anti-Akt, anti-Raf-1) overnight at 4°C.[4] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST (Tris-buffered saline with Tween 20).[4]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

-

-

Detection and Analysis: Wash the membrane again with TBST. Add a chemiluminescent substrate and detect the protein bands using an imaging system. Quantify the band intensities to determine the extent of client protein degradation relative to the loading control.[4][12]

Hsp90 Binding Assay (Fluorescence Polarization)

This biochemical assay measures the ability of a compound to compete with a fluorescently labeled probe for binding to the N-terminal ATP pocket of Hsp90, allowing for the determination of binding affinity (IC50).[4]

Procedure:

-

Reagents: Prepare a solution of purified recombinant Hsp90 protein, a fluorescently labeled geldanamycin probe, and a suitable assay buffer.

-

Plate Setup: In a microplate (e.g., a black 384-well plate), add the Hsp90 protein to all wells except for the negative controls.

-

Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

-

Probe Addition: Add the fluorescently labeled geldanamycin probe to all wells at a fixed final concentration.[4]

-

Incubation: Incubate the plate at room temperature for 2-3 hours, protected from light.[4]

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.

-

Data Analysis: The binding of the large Hsp90 protein to the small fluorescent probe results in a high polarization value. A competing compound like AHGDM will displace the probe, causing the polarization value to decrease. Calculate the percentage of inhibition for each compound concentration and plot the results to determine the IC50 value.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. This compound | C34H52N4O8 | CID 102441955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]

- 11. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and biological evaluation of a new class of geldanamycin derivatives as potent inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Unseen Hand in Cellular Chaos: A Technical Guide to the Biological Activity of Aminohexylgeldanamycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activity of aminohexylgeldanamycin derivatives, a promising class of compounds in the landscape of targeted cancer therapy. As analogues of the natural product geldanamycin, these molecules exert their potent anti-tumor effects through the specific inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncoproteins. This document details the mechanism of action, summarizes key quantitative data on their biological efficacy, provides comprehensive experimental protocols for their evaluation, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction: The Rationale for Targeting Hsp90

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular proteostasis by facilitating the proper folding, stabilization, and activation of a vast array of "client" proteins.[1] In cancerous cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[2] This reliance of cancer cells on Hsp90 makes it a prime therapeutic target.

Geldanamycin, a naturally occurring benzoquinone ansamycin, was one of the first identified inhibitors of Hsp90.[1] However, its clinical development has been hindered by poor water solubility and hepatotoxicity.[1] This has led to the development of synthetic and semi-synthetic derivatives, including this compound, to improve its pharmacological properties while retaining or enhancing its potent Hsp90 inhibitory activity.[3] The aminohexyl moiety at the 17-position not only improves solubility but also provides a versatile linker for conjugation to drug delivery systems or targeting moieties.[4][5]

Mechanism of Action: Disrupting the Chaperone Cycle

This compound derivatives exert their biological effects by binding to the N-terminal ATP-binding pocket of Hsp90.[6] This competitive inhibition prevents the binding and hydrolysis of ATP, which are essential for the chaperone's function.[1][7] The inhibition of the Hsp90 ATPase activity disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[1][8]

The degradation of these client proteins, many of which are key components of oncogenic signaling pathways, results in a multi-pronged attack on cancer cells, leading to cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[2]

Quantitative Biological Data

The anti-proliferative activity of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the available IC50 data for this compound and related derivatives.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | PC-3 | Prostate Cancer | ~5-7 |

| This compound | DU145 | Prostate Cancer | ~5-7 |

| This compound | A2780 | Ovarian Cancer | 2.9 |

| This compound | OVCAR-3 | Ovarian Cancer | 7.2 |

| Geldanamycin | MCF-7 | Breast Cancer | 3.51 |

| 17-AAG | Melanoma Cell Lines | Melanoma | Varies |

| 17-AAG | Chronic Lymphocytic Leukemia (CLL) Cells | Leukemia | >1.0 |

| Geldanamycin Derivative 8 | MCF-7 | Breast Cancer | ~0.1 |

| Geldanamycin Derivative 8 | MDA-MB-231 | Breast Cancer | 0.14 |

| Geldanamycin Derivative 8 | A549 | Lung Cancer | - |

| Geldanamycin Derivative 8 | HeLa | Cervical Cancer | - |

| Geldanamycin Derivative 2 | MCF-7 | Breast Cancer | - |

| Geldanamycin Derivative 2 | CCD39Lu (Normal) | - | 20.8 |

| 17-((S)-2-amino-3-(1H-indol-3-ylpropan-1-ol)-17- demethoxygeldanamycin | HeLa | Cervical Cancer | 19.36-45.66 µg/ml |

| 17-((S)-2-amino-3-phenylpropan-1-ol)-17-demethoxygeldanamycin | HepG2 | Liver Cancer | 24.62 µg/ml |

Note: IC50 values can vary depending on the specific experimental conditions. Data is compiled from multiple sources for comparative purposes.[4][9][10]

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves a series of in vitro assays. The following are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the dilutions to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Hsp90 Client Protein Degradation

This technique is used to confirm the mechanism of action by observing the degradation of Hsp90 client proteins.

Materials:

-

Cancer cell line of interest

-

This compound derivative

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for Hsp90 client proteins like Akt, HER2, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the compound for the desired time, then lyse the cells in ice-cold lysis buffer.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[8]

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.[8] Wash and incubate with the HRP-conjugated secondary antibody.[8]

-

Detection: Add the ECL substrate and visualize the protein bands using an imaging system.[8]

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[3]

Hsp90 Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled geldanamycin probe from the Hsp90 protein.

Materials:

-

Purified recombinant human Hsp90α protein

-

Fluorescently labeled geldanamycin (e.g., FITC-geldanamycin)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/ml bovine gamma globulin)

-

Test compounds

-

Black 96-well or 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare a solution of Hsp90α (e.g., 30 nM) and serial dilutions of the test compounds in assay buffer.[12]

-

Assay Setup: In a black microplate, add the Hsp90α solution and the test compound dilutions to the respective wells.[12]

-

Probe Addition: Add the fluorescently labeled geldanamycin probe to all wells at a final concentration of around 5 nM.[12]

-

Incubation: Incubate the plate at room temperature for 2-3 hours in the dark.[12]

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.[12]

Conclusion and Future Directions

This compound derivatives represent a compelling class of Hsp90 inhibitors with significant therapeutic potential in oncology. Their ability to simultaneously disrupt multiple oncogenic signaling pathways through the degradation of a wide range of client proteins offers a robust strategy for overcoming the complexity and redundancy of cancer cell signaling. The methodologies and data presented in this guide provide a solid foundation for researchers to further investigate and develop these promising anti-cancer agents. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as exploring novel drug delivery strategies to improve their pharmacokinetic profiles and minimize off-target toxicities.

References

- 1. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Aminohexylgeldanamycin: A Technical Guide to its Role in Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of aminohexylgeldanamycin (AH-GA), a semi-synthetic derivative of the ansamycin antibiotic geldanamycin. AH-GA is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of a multitude of client proteins, many of which are oncoproteins implicated in tumor progression. This document elucidates the mechanism of action of AH-GA, focusing on its role in promoting the degradation of HSP90 client proteins through the ubiquitin-proteasome pathway. Detailed experimental protocols for evaluating the efficacy of AH-GA are provided, alongside a quantitative analysis of its effects on key oncogenic signaling pathways. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working on HSP90-targeted cancer therapies.

Introduction: The Critical Role of HSP90 in Cellular Homeostasis and Oncology

Heat Shock Protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that is essential for maintaining cellular proteostasis.[1] It plays a pivotal role in the conformational maturation, stability, and activation of a diverse array of "client" proteins.[1] These client proteins include a wide range of signaling molecules, such as transcription factors, steroid hormone receptors, and protein kinases, which are integral to numerous cellular processes including cell growth, differentiation, and survival.[2][3]

In cancer cells, HSP90 is often overexpressed and is critical for the stability and function of numerous oncoproteins that drive tumorigenesis.[4] This reliance of cancer cells on HSP90 makes it a compelling therapeutic target.[2] Inhibition of HSP90 disrupts the chaperone's function, leading to the misfolding, destabilization, and subsequent degradation of its client proteins.[2][3] This multitargeted approach offers the potential to simultaneously dismantle several oncogenic signaling pathways.[1]

This compound (AH-GA): A Potent HSP90 Inhibitor

This compound is a semi-synthetic derivative of geldanamycin, a naturally occurring benzoquinone ansamycin.[5] The core benzoquinone ansamycin structure is essential for binding to HSP90, while the addition of a 6-aminohexylamine linker at the C17 position provides a functional handle for conjugation to drug delivery systems, potentially improving solubility and tumor targeting.[5]

Mechanism of Action

This compound exerts its biological effects by potently inhibiting the molecular chaperone HSP90.[5] The mechanism of inhibition can be broken down into the following key steps:

-

Binding to the N-terminal Domain: AH-GA, like other benzoquinone ansamycins, binds to the highly conserved ATP/ADP-binding pocket located in the N-terminal domain of HSP90.[4][5]

-

Inhibition of ATPase Activity: This binding competitively inhibits the intrinsic ATPase activity of HSP90, which is essential for its chaperone function.[2][5]

-

Client Protein Destabilization: The inhibition of the HSP90 chaperone cycle leads to the misfolding and destabilization of its client proteins.[5]

-

Proteasomal Degradation: These destabilized client proteins are subsequently targeted by the ubiquitin-proteasome pathway for degradation.[4][5]

By promoting the degradation of multiple oncoproteins, AH-GA disrupts key signaling pathways that are fundamental for tumor growth and survival.[1][5]

Diagram 1: Mechanism of HSP90 Inhibition by this compound

References

Investigating the Antitumor Potential of Aminohexylgeldanamycin: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aminohexylgeldanamycin (AH-GA) is a semi-synthetic derivative of geldanamycin, a naturally occurring benzoquinone ansamycin antibiotic.[1] Like its parent compound, AH-GA is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[2][3] Hsp90 is a critical molecular chaperone responsible for the conformational maturation, stability, and function of a wide array of "client" proteins.[2][4] In cancer cells, many of these client proteins are oncoproteins that drive cell proliferation, survival, angiogenesis, and metastasis.[2][5]

By targeting Hsp90, AH-GA triggers the degradation of these oncogenic clients, leading to the simultaneous disruption of multiple critical signaling pathways.[1][5] This multi-pronged approach gives Hsp90 inhibitors a unique advantage over drugs that target a single protein.[1] This technical guide provides an in-depth overview of the antitumor potential of this compound, detailing its mechanism of action, summarizing available quantitative data, and presenting detailed experimental protocols for its evaluation.

Mechanism of Action: Hsp90 Inhibition

The primary antitumor activity of this compound stems from its high-affinity binding to the N-terminal ATP-binding pocket of Hsp90.[3][6] This action competitively inhibits the intrinsic ATPase activity of the chaperone, which is essential for its function.[5] The inhibition of the Hsp90 chaperone cycle leads to the misfolding and destabilization of its client proteins.[5] These destabilized proteins are subsequently targeted for ubiquitination and degradation by the 26S proteasome.[1][3]

The degradation of these key oncoproteins disrupts numerous signaling pathways that are fundamental to tumor growth and survival, ultimately leading to cell cycle arrest and apoptosis.[3][7]

Figure 1: Mechanism of Hsp90 inhibition by this compound.

2.1 Key Hsp90 Client Proteins in Oncology

The simultaneous degradation of multiple client proteins is a key feature of Hsp90 inhibitors. A summary of critical client proteins implicated in cancer is presented in Table 1.

| Client Protein Category | Examples | Role in Cancer |

| Receptor Tyrosine Kinases | HER2 (ErbB2), EGFR, MET, VEGFR | Promote cell growth, proliferation, and survival in various cancers.[1][2] |

| Signaling Kinases | RAF-1, AKT, IKK, CDK4/6, MEK, ERK | Mediate critical pro-survival, cell cycle progression, and proliferation pathways.[1][2] |

| Transcription Factors | HIF-1α, STAT3, Mutant p53 | HIF-1α drives angiogenesis in hypoxic tumors; others have diverse oncogenic functions.[1][2] |

| Other Proteins | Telomerase | Maintains telomere length, contributing to cellular immortality.[1][2] |

Quantitative Data on Antitumor Activity

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound (AH-GA) | PC-3 | Prostate Cancer | ~5-7 | [4] |

| DU145 | Prostate Cancer | ~5-7 | [4] | |

| A2780 | Ovarian Cancer | 2.9 | [4] | |

| OVCAR-3 | Ovarian Cancer | 7.2 | [4] | |

| Geldanamycin (GDM) | MCF-7 | Breast Cancer | 3.51 | [4] |

| MDA-MB-231 | Breast Cancer | 0.14 | [8] | |

| 17-AAG | Chronic Lymphocytic Leukemia (CLL) | Leukemia | >1.0 | [4] |

| 17-DMAG | MCF-7, SKBR-3, MDA-MB-231 | Breast Cancer | <2 | [9] |

Note: The IC50 values can be influenced by specific assay conditions, cell line dependencies, and drug efflux pump expression, and should be determined empirically for any experimental system.[3]

Applications in Cancer Research and Drug Development

The unique aminohexyl linker on AH-GA makes it a valuable molecule for advanced cancer research applications beyond its use as a standalone inhibitor.[1]

4.1 Antibody-Drug Conjugates (ADCs)

A primary application of AH-GA in drug development is its use as a cytotoxic payload in ADCs.[1] In this strategy, AH-GA is attached to a monoclonal antibody that targets a tumor-specific antigen on the cancer cell surface.[1] The ADC binds to the tumor cell, is internalized, and releases the potent AH-GA payload directly inside the cell.[1] This targeted delivery approach aims to maximize efficacy at the tumor site while minimizing systemic toxicity.[1]

Figure 2: Conceptual diagram of an this compound-based ADC.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of AH-GA. The following sections outline key experimental protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Aminohexylgeldanamycin for Targeted Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aminohexylgeldanamycin (AH-GA), a potent inhibitor of Heat Shock Protein 90 (Hsp90), and its application in targeted cancer therapy. This document details the compound's mechanism of action, its impact on critical oncogenic signaling pathways, quantitative performance data, and detailed experimental protocols relevant to its evaluation and development.

Introduction: A Potent Payload for Precision Oncology

This compound is a semi-synthetic derivative of geldanamycin, a naturally occurring benzoquinone ansamycin antibiotic.[1][2] Like its parent compound, AH-GA is a powerful inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is essential for the stability and function of numerous proteins that drive cancer cell growth and survival.[1][2][3]

The defining structural feature of AH-GA is the 17-aminohexyl substitution. This linker provides a versatile chemical handle for conjugation to targeting moieties, such as monoclonal antibodies, to create Antibody-Drug Conjugates (ADCs).[1][2] This strategy allows for the targeted delivery of the potent AH-GA payload directly to tumor cells, aiming to maximize therapeutic efficacy while minimizing the systemic toxicity often associated with powerful chemotherapeutic agents.[1]

Mechanism of Action: Inhibition of the Hsp90 Chaperone Cycle

Heat Shock Protein 90 is an ATP-dependent molecular chaperone that plays a pivotal role in maintaining cellular proteostasis by managing the folding and activation of a wide array of "client" proteins.[1][4][5] In cancer cells, Hsp90 is frequently overexpressed and is critical for stabilizing the oncoproteins that are essential for tumor progression, including those involved in proliferation, survival, and angiogenesis.[1][5][6] This reliance makes Hsp90 a prime therapeutic target in oncology.[5]

The mechanism of action for this compound involves several key steps:

-

Binding to Hsp90: AH-GA, like other geldanamycin derivatives, binds specifically to the N-terminal ATP-binding pocket of the Hsp90 protein.[2][3][5]

-

Inhibition of ATPase Activity: This binding competitively inhibits the essential ATPase activity of Hsp90, which is required for its chaperone function.[4][5][7]

-

Disruption of the Chaperone Cycle: The inhibition of ATP hydrolysis stalls the Hsp90 chaperone cycle, preventing it from properly folding and stabilizing its client proteins.[5][7]

-

Client Protein Degradation: The destabilized client proteins become misfolded and are subsequently targeted for degradation via the ubiquitin-proteasome pathway.[2][3][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Aminohexylgeldanamycin and Its Impact on the HSP90 Client Proteome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Aminohexylgeldanamycin (AHG), a derivative of the ansamycin antibiotic Geldanamycin, on the molecular chaperone Heat Shock Protein 90 (HSP90) and its extensive network of client proteins. As a critical regulator of cellular proteostasis, HSP90 is responsible for the conformational maturation and stability of a wide array of proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[1][2] Inhibition of HSP90 by compounds such as AHG represents a promising multi-targeted therapeutic strategy for cancer.[3][4] This document details the mechanism of action of AHG, its impact on key HSP90 client proteins, the downstream consequences on major signaling pathways, and detailed experimental protocols for its study.

Introduction: HSP90 as a Therapeutic Target

Heat Shock Protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that is essential for maintaining cellular protein homeostasis.[3][5] It facilitates the proper folding, stabilization, and activation of a diverse set of "client" proteins, many of which are key components of signal transduction pathways frequently dysregulated in cancer.[6][7] These client proteins include protein kinases, transcription factors, and steroid hormone receptors.[3][8] In cancer cells, HSP90 is often overexpressed and plays a crucial role in maintaining the function of oncoproteins that drive tumor progression and survival.[7][9] This dependency makes HSP90 an attractive target for cancer therapy.[3][10]

Geldanamycin, a natural benzoquinone ansamycin, was one of the first identified HSP90 inhibitors.[10] this compound is a semi-synthetic derivative of Geldanamycin, modified at the C17 position with an aminohexyl linker.[11] This modification provides a functional handle for conjugation to drug delivery systems while retaining the core structure necessary for HSP90 inhibition.[11]

Mechanism of Action of this compound

This compound exerts its biological effects by competitively binding to the N-terminal ATP-binding pocket of HSP90.[10][12] This action inhibits the intrinsic ATPase activity of HSP90, which is essential for its chaperone function.[3][11] The inhibition of the HSP90 chaperone cycle leads to the misfolding and destabilization of its client proteins.[11] These destabilized, non-functional client proteins are then recognized by the cellular machinery and targeted for ubiquitination, primarily by E3 ubiquitin ligases like CHIP (Carboxy-terminus of Hsp70 Interacting Protein), and subsequent degradation by the 26S proteasome.[2][9][10] This simultaneous degradation of multiple oncoproteins disrupts several key signaling pathways that drive tumorigenesis.[6][11]

Quantitative Data on HSP90 Inhibition

The efficacy of HSP90 inhibitors can be quantified by their cytotoxic effects on cancer cell lines and their ability to induce the degradation of specific client proteins. While extensive quantitative data for this compound is not widely published, the data for its parent compound, Geldanamycin, and the clinically evaluated derivative 17-AAG serve as a strong proxy due to their identical mechanism of action.[1][7]

Cytotoxicity of Geldanamycin and Derivatives in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds in inhibiting cell proliferation.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Geldanamycin | SK-BR-3 | Human Breast Carcinoma | 20.00 | [10] |

| Geldanamycin | MCF-7 | Human Breast Carcinoma | 35.48 | [10] |

| Geldanamycin | HepG2 | Human Hepatocellular Carcinoma | 62.33 | [10] |

| Derivative (2) | SK-BR-3 | Human Breast Carcinoma | 105.62 | [10] |

| Derivative (3) | MCF-7 | Human Breast Carcinoma | 82.50 | [10] |

| Derivative (2) | HepG2 | Human Hepatocellular Carcinoma | 124.57 | [10] |

| Derivative (3) | HepG2 | Human Hepatocellular Carcinoma | 114.35 | [10] |

Note: The specific structures of derivatives 2 and 3 can be found in the cited literature. This data shows how modifications to the Geldanamycin scaffold can alter cytotoxic potency.

Quantitative Degradation of HSP90 Client Proteins

Western blot analysis is commonly used to quantify the reduction in client protein levels following treatment with an HSP90 inhibitor.

| Inhibitor | Client Protein | Cell Line | Treatment | % Degradation | Reference |

| Geldanamycin | Akt | BT-474 | 1 µM, 24h | ~75-85% | [7] |

| Geldanamycin | Her2 | BT-474 | 1 µM, 24h | >90% | [7] |

| Geldanamycin | c-Raf | BT-474 | 1 µM, 24h | ~60-70% | [7] |

| 17-AAG | Akt | LNCaP | 1 µM, 24h | >90% | [13] |

| 17-AAG | Her2 | SKBr3 | 1 µM, 16h | >90% | [14] |

| 17-AAG | Raf-1 | SKBr3 | 1 µM, 16h | >90% | [14] |

Note: Percent degradation is estimated from published Western blot images and serves as a representative measure of inhibitor activity.

Key HSP90 Client Proteins and Affected Signaling Pathways

The inhibition of HSP90 by this compound triggers the degradation of a multitude of client proteins, thereby simultaneously disrupting several signaling pathways crucial for cancer cell survival and proliferation.[4][6]

Key Client Protein Classes:

-

Protein Kinases: These are among the most sensitive clients. Degradation of kinases such as Raf-1 , Akt , CDK4 , HER2 (ErbB2) , EGFR , and c-Met leads to the shutdown of critical pro-survival and proliferative pathways like the MAPK/ERK and PI3K/Akt pathways.[1][4][10][15][16]

-

Transcription Factors: Clients include mutated p53 and the hypoxia-inducible factor HIF-1α , both critical for tumor adaptation and survival.[3][16]

-

Cell Cycle Regulators: Degradation of proteins like CDK4 , Cyclin D1 , and Cyclin B1 can lead to cell cycle arrest, typically at the G1/S or G2/M transition.[10][15]

-

Steroid Hormone Receptors: The androgen and estrogen receptors are key clients, making HSP90 inhibitors relevant in hormone-dependent cancers like prostate and breast cancer.[3][13]

The simultaneous inhibition of these pathways can lead to apoptosis, cell cycle arrest, and inhibition of angiogenesis.[12][16]

Experimental Protocols

Evaluating the efficacy and mechanism of an HSP90 inhibitor like this compound involves a series of biochemical and cell-based assays.

Western Blot Analysis for Client Protein Degradation

Principle: This technique is used to detect and quantify changes in the levels of specific proteins in cell lysates, providing direct evidence of HSP90 inhibition through the degradation of its clients and the induction of a heat shock response (e.g., increased Hsp70).[7][17]

Materials:

-

Cell line of interest cultured in appropriate media.

-

This compound (dissolved in DMSO).

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-Akt, anti-Raf-1, anti-HER2, anti-Hsp70, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for HSP90 client proteins, Hsp70, and a loading control. Incubation is typically done overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control to determine the relative protein levels.[7]

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is used to determine the cytotoxic effects of a compound and calculate its IC50 value.[12]

Materials:

-

Cell line of interest.

-

Complete cell culture medium.

-

96-well plates.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specific period (e.g., 72 hours). Include vehicle-only controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value using non-linear regression analysis.[17]

Co-Immunoprecipitation (Co-IP)